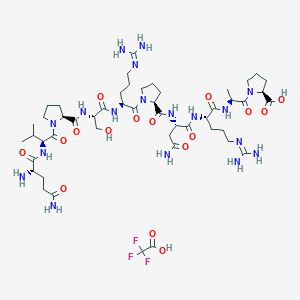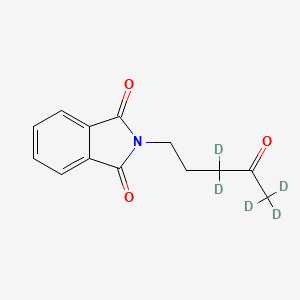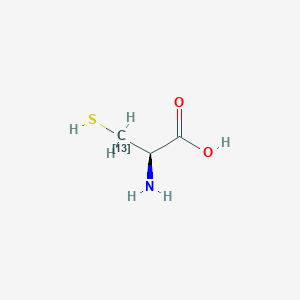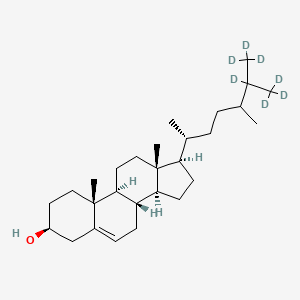
5-Cholesten-24(RS)-methyl-d3-3ss-ol-d7; 5-Cholesten-24(RS)-methyl-3beta-ol-25,26,26,26,27,27,27-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(24Rac)-Campesterol-d7 es una forma deuterada de campesterol, un fitosterol que se encuentra comúnmente en varias especies de plantas. El marcaje de deuterio en posiciones específicas de la molécula lo hace útil para diversos estudios científicos, particularmente en los campos de la bioquímica y la farmacología. El compuesto se utiliza a menudo como un estándar interno en la espectrometría de masas debido a su estabilidad y diferencia de masa distintiva con respecto al campesterol no deuterado.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (24Rac)-Campesterol-d7 normalmente implica la deuteración del campesterol. Este proceso se puede lograr mediante hidrogenación catalítica utilizando gas deuterio (D2) en presencia de un catalizador adecuado como paladio sobre carbono (Pd/C). La reacción se lleva a cabo en condiciones controladas para garantizar la deuteración selectiva en las posiciones deseadas.
Métodos de producción industrial
La producción industrial de (24Rac)-Campesterol-d7 sigue principios similares pero a mayor escala. El proceso implica el uso de reactores de alta presión y técnicas avanzadas de purificación para obtener el compuesto en alta pureza. El gas deuterio utilizado en la reacción se recicla a menudo para minimizar los costes y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
(24Rac)-Campesterol-d7 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados saturados.
Sustitución: Diversas reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Se utilizan reactivos como los halógenos (Cl2, Br2) y los nucleófilos (NH3, OH-) en condiciones específicas para lograr las sustituciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir campestanol, mientras que la reducción podría producir varios derivados de esteroles saturados.
Aplicaciones Científicas De Investigación
(24Rac)-Campesterol-d7 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un estándar interno en la espectrometría de masas para la cuantificación de esteroles en mezclas complejas.
Biología: Ayuda a estudiar las vías metabólicas de los esteroles en plantas y animales.
Medicina: Se investiga su posible papel en la reducción de los niveles de colesterol y sus efectos sobre la salud cardiovascular.
Industria: Se utiliza en el desarrollo de alimentos funcionales y nutracéuticos debido a sus propiedades saludables beneficiosas.
Mecanismo De Acción
El mecanismo de acción de (24Rac)-Campesterol-d7 implica su interacción con varios objetivos y vías moleculares. En los sistemas biológicos, se incorpora a las membranas celulares, influyendo en la fluidez y la función de la membrana. También compite con el colesterol por la absorción en los intestinos, lo que reduce los niveles generales de colesterol en el cuerpo. El marcaje de deuterio permite un seguimiento y análisis precisos de su destino metabólico.
Comparación Con Compuestos Similares
Compuestos similares
Campesterol: La forma no deuterada, que se encuentra comúnmente en las plantas.
Sitosterol: Otro fitosterol con estructura y función similares.
Estigmasterol: Un fitosterol con un doble enlace en la cadena lateral, que difiere ligeramente en estructura.
Unicidad
(24Rac)-Campesterol-d7 es único debido a su marcaje de deuterio, lo que proporciona ventajas distintas en estudios analíticos. La diferencia de masa entre las formas deuteradas y no deuteradas permite una cuantificación y un seguimiento precisos en estudios metabólicos, lo que lo convierte en una herramienta valiosa en la investigación.
Propiedades
Fórmula molecular |
C28H48O |
|---|---|
Peso molecular |
407.7 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19?,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1/i1D3,2D3,18D |
Clave InChI |
SGNBVLSWZMBQTH-IMAWIAHVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C(C)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)
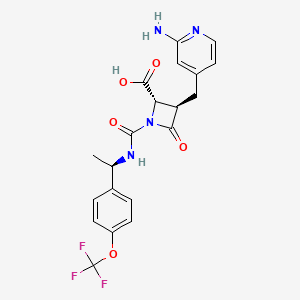

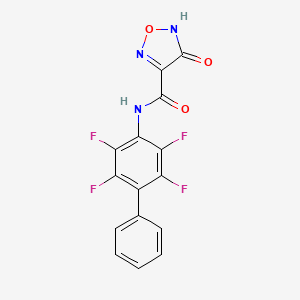
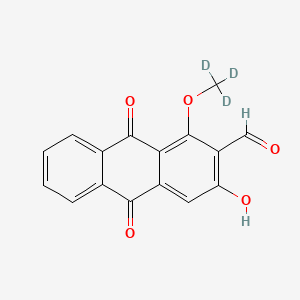

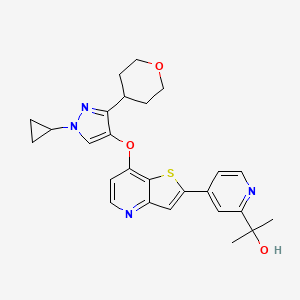

![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
